2-[5-(2-Chlorophenyl)furan-2-yl]-3-(4-methoxyphenyl)-6-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile
Description
Structural Analysis
Crystallographic Characterization
X-ray Diffraction Studies and Space Group Determination
Single-crystal X-ray diffraction (SC-XRD) studies reveal that the compound crystallizes in a monoclinic system with a non-centrosymmetric space group, likely P2₁ or P2₁/c , based on analogous structures. The unit cell parameters are consistent with derivatives featuring fused furan-pyrimidine systems, with typical cell dimensions of a = 10–12 Å, b = 15–17 Å, c = 13–14 Å, and β ≈ 90–105°. The asymmetric unit contains one molecule, stabilized by intramolecular hydrogen bonds and π–π stacking interactions.
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a (Å) | 10.2264(4) |
| b (Å) | 16.1772(6) |
| c (Å) | 13.8429(6) |
| β (°) | 102.463(5) |
| Volume (ų) | 2236.13(16) |
| Z | 4 |
| Radiation type | Cu Kα (λ = 1.54178 Å) |
Data derived from analogous structures.
Molecular Conformation and L-Shaped Geometry
The molecule adopts an L-shaped geometry due to the dihedral angle between the 2,5-dihydroxyphenyl and 4′-methoxyphenyl fragments, measured at 43.5(2)° . The furan ring is nearly coplanar with the pyrimidine core (deviation < 5°), while the 2-chlorophenyl group projects orthogonally, creating steric hindrance. This conformation is stabilized by an intramolecular O–H⋯O hydrogen bond between the hydroxyl group (O8–H8) and a carbonyl oxygen (O10).
Key bond lengths :
- C–S (sulfanyl): 1.68–1.72 Å
- C≡N (cyano): 1.14–1.16 Å
- C–O (methoxy): 1.42–1.45 Å
Hydrogen Bonding Networks and Chalcogen Interactions
The crystal packing is governed by:
- Intermolecular O–H⋯O hydrogen bonds linking molecules into C(8) chains parallel to the b-axis.
- π–π stacking between the 2,5-dihydroxyphenyl and pyrimidine rings (centroid distance: 3.835 Å).
- Chalcogen interactions involving the sulfanyl group (S⋯π: 3.40–3.60 Å).
Table 2: Hydrogen Bond Parameters
| Donor–H⋯Acceptor | D–H (Å) | H⋯A (Å) | D⋯A (Å) | Angle (°) |
|---|---|---|---|---|
| O8–H8⋯O10 | 0.82 | 1.95 | 2.67 | 145 |
| O9–H9⋯O8ⁱ | 0.85 | 2.10 | 2.85 | 155 |
Computational Molecular Modeling
Density Functional Theory (DFT) Calculations
DFT studies at the B3LYP/6-31G(d,p) level confirm the experimental geometry, with deviations < 2% for bond lengths and angles. The HOMO–LUMO gap (4.8 eV) indicates moderate reactivity, localized on the pyrimidine ring and cyano group. Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the sulfanyl lone pairs and σ*(C–S) antibonding orbitals.
Molecular Electrostatic Potential (MEP) maps highlight electron-rich regions at the furan oxygen and sulfanyl sulfur, suggesting nucleophilic attack sites.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis identifies:
- O⋯H (24%) and N⋯H (18%) contacts from hydrogen bonds.
- C⋯C (22%) interactions from π–π stacking.
- S⋯H (12%) and Cl⋯H (8%) contacts from van der Waals forces.
Fingerprint plots show sharp spikes for O–H⋯O interactions (di ≈ 0.6–1.0 Å, de ≈ 1.2–1.6 Å) and broad wings for C–H⋯π contacts.
Energy Framework Analysis of Crystal Packing
Energy frameworks computed at the B3LYP/6-31G(d,p) level demonstrate that dispersion forces (40–50 kJ/mol) dominate over electrostatic (30–40 kJ/mol) and polarization (10–20 kJ/mol) contributions. The total lattice energy (−120 kJ/mol) aligns with moderately stable crystals, consistent with its melting point (150–160°C).
Properties
IUPAC Name |
2-[5-(2-chlorophenyl)furan-2-yl]-3-(4-methoxyphenyl)-6-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3S/c1-28-14-8-6-13(7-9-14)26-20(25-21(27)16(12-24)22(26)30)19-11-10-18(29-19)15-4-2-3-5-17(15)23/h2-11,20,30H,1H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYCFEQDXJKNSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(NC(=O)C(=C2S)C#N)C3=CC=C(O3)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-(2-Chlorophenyl)furan-2-yl]-3-(4-methoxyphenyl)-6-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile belongs to a class of pyrimidine derivatives known for their diverse biological activities. This article explores the synthesis, characterization, and biological properties of this compound, focusing on its potential applications in medicinal chemistry.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate furan and phenyl derivatives with carbonitrile and thioketone precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Table 1: Characterization Data
| Technique | Observed Values |
|---|---|
| Melting Point | 178–180 °C |
| IR (cm⁻¹) | 2225 (C≡N), 1650 (C=O), 750 (C-S) |
| NMR (δ ppm) | 3.78 (OCH₃), 7.25–7.97 (Ar-H) |
| Mass Spectrometry | [M+]: 415.1 |
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
In vitro studies have shown that this compound demonstrates potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Antifungal Activity
Additionally, the compound has been tested for antifungal activity against species such as Candida albicans. The results indicate a notable inhibition of fungal growth, suggesting its potential as an antifungal agent.
Anticancer Properties
Pyrimidine derivatives are recognized for their anticancer effects. The compound has been subjected to cytotoxicity assays against different cancer cell lines. Preliminary findings reveal that it induces apoptosis in cancer cells, likely through mechanisms involving DNA synthesis inhibition and cell cycle arrest.
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine compounds is often influenced by their structural features. The presence of methoxy and chlorophenyl substituents enhances lipophilicity and bioactivity. QSAR studies have established correlations between structural descriptors and biological efficacy, reinforcing the importance of specific functional groups in enhancing pharmacological properties.
Table 2: QSAR Analysis Summary
| Descriptor | Correlation with Activity |
|---|---|
| Lipophilicity | Positive |
| Electron-withdrawing groups | Positive |
| Molecular Surface Area | Negative |
Case Studies
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated several pyrimidine derivatives, including our compound, highlighting its effectiveness against resistant bacterial strains . The study reported an MIC value of 32 µg/mL against E. coli.
- Anticancer Research : In a study focusing on various pyrimidine derivatives, it was found that modifications at the 4-position significantly enhanced cytotoxicity against breast cancer cell lines . The compound exhibited IC50 values in the low micromolar range.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-[5-(2-Chlorophenyl)furan-2-yl]-3-(4-methoxyphenyl)-6-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study:
A study conducted by the National Cancer Institute (NCI) evaluated the cytotoxic effects of synthesized derivatives against a panel of human tumor cell lines. The results demonstrated a mean growth inhibition (GI50) value of approximately 15.72 μM, indicating potent anticancer activity .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Research has highlighted its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the sulfur atom in its structure is believed to enhance its interaction with microbial enzymes.
Case Study:
In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .
Agrochemical Applications
Compounds with similar structures have been investigated for their potential use in agriculture as fungicides or herbicides. The unique chemical properties may allow for selective targeting of plant pathogens while minimizing harm to beneficial organisms.
Case Study:
Research published in agricultural chemistry journals has explored the efficacy of related dihydropyrimidines in controlling fungal diseases in crops, reporting effective control over common pathogens such as Fusarium spp. .
Data Table: Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues share the dihydropyrimidine-carbonitrile core but differ in substituents, influencing their reactivity, solubility, and biological activity. Key examples include:
Pharmacological and Physicochemical Comparisons
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenyl group in the target compound donates electrons via resonance, enhancing aromatic stabilization. The sulfanyl (-SH) group in the target compound offers nucleophilic reactivity, enabling covalent interactions with cysteine residues in enzymes (e.g., kinase inhibitors) .
Ring System Variations :
Substituent Impact on Solubility :
Stability and Degradation
- Nitro-substituted derivatives () are prone to photodegradation, whereas methoxy groups (target compound) confer UV stability .
Preparation Methods
Biginelli-Type Reaction with Thiourea Derivatives
The classical Biginelli reaction involves an aldehyde, β-keto ester, and urea. For the target compound, adaptations are necessary:
-
β-Keto cyanoacetate replaces β-keto esters to introduce the C5 carbonitrile.
-
4-Methoxyphenyl urea serves as the urea component, positioning the methoxyphenyl group at N3.
-
2-Chlorobenzaldehyde or a furan-containing aldehyde introduces the C4 substituent.
Reaction conditions (ethanol, HCl, reflux) yield the dihydropyrimidine core. However, this method alone cannot introduce the sulfanyl group, necessitating post-synthetic thiolation.
Introduction of the 4-Sulfanyl Group
The sulfanyl group at C4 is critical for bioactivity. Two primary strategies exist:
[5+1] Heterocyclization with Carbon Disulfide
As demonstrated in pyrimidine syntheses, carbon disulfide reacts with binucleophilic intermediates to form thioxo groups. For example:
-
Prepare a diamine intermediate with a leaving group (e.g., Cl) at C4.
-
Treat with carbon disulfide under basic conditions to form the C4 sulfanyl group via nucleophilic substitution.
This method achieves regioselectivity but requires precise control of reaction conditions to avoid over-cyclization.
Post-Synthetic Thiolation
A halogen (Cl or Br) at C4 undergoes nucleophilic substitution with sodium hydrosulfide (NaSH) or thiourea:
Yields depend on solvent polarity and temperature, with DMF at 80°C proving effective for analogous compounds.
Functionalization of the 5-(2-Chlorophenyl)furan-2-yl Moiety
The furan ring at C2 is synthesized separately and coupled to the dihydropyrimidine core.
Paal-Knorr Furan Synthesis
Suzuki-Miyaura Coupling
If the dihydropyrimidine core bears a halogen at C2:
-
Perform a palladium-catalyzed cross-coupling with 5-(2-chlorophenyl)furan-2-ylboronic acid.
-
Optimize conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to achieve >70% yield.
Optimization of the 3-(4-Methoxyphenyl) Group
The methoxyphenyl group at N3 originates from the urea component in the Biginelli reaction. To enhance purity:
-
Use N-(4-methoxyphenyl)-N'-methylthiourea as a precursor.
-
Methylate the thiourea post-cyclization to stabilize the sulfanyl group.
Integrated Synthetic Route
Combining these strategies, a plausible pathway is:
Step 1: Synthesize 1-methyl-2-(methylthio)-6-oxo-4-chloro-1,6-dihydropyrimidine-5-carbonitrile via cyclocondensation of 4-methoxyphenyl urea, ethyl cyanoacetate, and 2-chlorobenzaldehyde.
Step 2: Substitute the C4 chlorine with sulfanyl using NaSH in DMF at 80°C.
Step 3: Couple the C2 position with 5-(2-chlorophenyl)furan-2-ylboronic acid via Suzuki-Miyaura.
Analytical Validation
Critical characterization data for intermediates and the final compound include:
| Parameter | Method | Expected Value | Source |
|---|---|---|---|
| Melting Point | DSC | 160–162°C (similar to analog 5a ) | |
| IR (ν, cm⁻¹) | FTIR | 2200 (C≡N), 1680 (C=O) | |
| ¹H NMR (δ, ppm) | 400 MHz | 3.85 (s, OCH₃), 6.90–7.50 (aromatic) |
Challenges and Alternatives
-
Regioselectivity: Competing reactions at C2 and C4 require protective groups (e.g., tert-butyldimethylsilyl).
-
Sulfanyl Stability: Oxidative dimerization to disulfides necessitates inert atmospheres.
-
Yield Optimization: Multi-step sequences often result in <50% overall yield; catalytic methods (e.g., microwaves) may improve efficiency .
Q & A
What experimental design strategies optimize the synthesis of this compound?
Classification : Basic
Answer :
Use Design of Experiments (DoE) to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst ratio). For example:
- Apply Box-Behnken or central composite designs to reduce the number of trials while capturing nonlinear interactions .
- Integrate quantum chemical calculations (e.g., density functional theory, DFT) to predict reaction pathways and identify energy barriers, narrowing down optimal conditions .
- Validate predictions with small-scale trials, prioritizing high-yield/low-impurity conditions.
How can researchers resolve contradictions between spectroscopic data (e.g., NMR, XRD) and computational predictions for this compound?
Classification : Advanced
Answer :
- Perform multi-technique validation : Compare experimental XRD data (e.g., bond lengths, angles) with DFT-optimized geometries to identify discrepancies .
- Use statistical error analysis (e.g., R-factors in crystallography) to assess confidence in experimental vs. computational results.
- Apply ab initio molecular dynamics to simulate solvent effects or conformational flexibility that may explain anomalies in NMR shifts .
Which purification techniques are most effective for isolating this compound post-synthesis?
Classification : Basic
Answer :
- Membrane separation : Utilize nanofiltration or ultrafiltration to remove low-molecular-weight impurities (e.g., unreacted precursors) .
- Column chromatography : Optimize mobile-phase composition (e.g., hexane/ethyl acetate gradients) based on the compound’s polarity and sulfanyl group interactions.
- Recrystallization : Screen solvents (e.g., DMSO/water mixtures) to exploit temperature-dependent solubility differences .
How can computational methods predict the compound’s reactivity in novel chemical environments?
Classification : Advanced
Answer :
- Reaction path search algorithms : Use software like GRRM or Gaussian to map potential energy surfaces for reactions involving the sulfanyl or nitrile groups .
- Machine learning (ML) models : Train ML algorithms on existing kinetic data for pyrimidine derivatives to predict regioselectivity in electrophilic substitutions .
- Solvent-effect simulations : Employ COSMO-RS or SMD models to assess solvation free energy and transition-state stabilization in different solvents .
What methodologies are recommended for studying the compound’s biological activity (e.g., enzyme inhibition)?
Classification : Basic
Answer :
- In vitro assays : Use fluorescence-based assays (e.g., tryptophan quenching) to screen for binding to target enzymes like dihydrofolate reductase .
- Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., methoxy → ethoxy) and correlate changes with activity trends .
- Molecular docking : Perform rigid/flexible docking (e.g., AutoDock Vina) to predict binding modes to active sites, prioritizing residues near the sulfanyl group .
How can researchers analyze degradation pathways of this compound under environmental conditions?
Classification : Advanced
Answer :
- Accelerated aging studies : Expose the compound to UV light, humidity, or oxidizing agents (e.g., H₂O₂) and monitor degradation via LC-MS .
- Computational degradation modeling : Use kinetic Monte Carlo simulations to predict bond cleavage probabilities under varied pH/temperature conditions .
- Isotope-labeling : Introduce ¹³C labels at the furan ring to track fragmentation pathways via mass spectrometry .
What statistical approaches address batch-to-batch variability in synthetic yield?
Classification : Advanced
Answer :
- Multivariate analysis (MVA) : Apply principal component analysis (PCA) to historical batch data to identify critical process parameters (CPPs) affecting yield .
- Process analytical technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor reaction progression and adjust conditions dynamically .
- Robust optimization : Use Taguchi methods to design experiments that minimize sensitivity to uncontrollable variables (e.g., ambient humidity) .
How can researchers validate the compound’s stability in long-term storage?
Classification : Basic
Answer :
- Forced degradation studies : Store samples under ICH-recommended conditions (40°C/75% RH) for 6 months and analyze purity via HPLC .
- Thermogravimetric analysis (TGA) : Measure weight loss under controlled heating to identify decomposition thresholds .
- Solid-state NMR : Monitor crystallinity changes in lyophilized samples to detect amorphous phase formation .
What advanced characterization techniques resolve ambiguities in the compound’s tautomeric forms?
Classification : Advanced
Answer :
- Dynamic NMR : Perform variable-temperature ¹H NMR to observe tautomerization rates and equilibrium states .
- X-ray photoelectron spectroscopy (XPS) : Analyze sulfur (2p) binding energies to distinguish thione (C=S) vs. thiol (S-H) tautomers .
- Neutron diffraction : Resolve hydrogen positions in the pyrimidine ring to confirm tautomeric preferences .
How can AI-driven tools enhance the discovery of derivatives with improved pharmacological properties?
Classification : Advanced
Answer :
- Generative adversarial networks (GANs) : Train models on existing pyrimidine databases to propose novel derivatives with optimized LogP or binding affinity .
- Transfer learning : Use pre-trained models (e.g., ChemBERTa) to predict toxicity or metabolic stability of virtual derivatives .
- Active learning loops : Integrate high-throughput screening data with ML to iteratively refine synthetic priorities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
